![molecular formula C10H8BrNO2 B596762 Ethyl 2-bromo-5-cyanobenzoate CAS No. 1261585-44-7](/img/structure/B596762.png)
Ethyl 2-bromo-5-cyanobenzoate
Overview
Description
Ethyl 2-bromo-5-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 . It is a solid substance .
Synthesis Analysis
The synthesis of Ethyl 2-bromo-5-cyanobenzoate can be achieved through the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . Another method involves the Br-Li exchange on isopropyl 2-bromo-5-cyanobenzoate .Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-5-cyanobenzoate is 1S/C10H8BrNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-bromo-5-cyanobenzoate are not detailed in the search results, it’s known that organometallic intermediates like this compound are highly reactive and can be used to form novel carbon-carbon and carbon-heteroatom bonds .Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-cyanobenzoate is a solid substance . It has a molecular weight of 254.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was used to synthesize derivatives with potential pharmacological activities (Chapman et al., 1971).
Creation of Novel Chemical Entities : It was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its role in creating new chemical structures (Pokhodylo & Obushak, 2019).
Use in Radical Cyclization Reactions : This compound has been involved in radical cyclization reactions, an important process in organic synthesis (Hada et al., 1996).
Synthesis of Novel Compounds for Research : It played a role in synthesizing a series of new compounds for research purposes (Nassiri & Milani, 2020).
Developing Aryl Radical Building Blocks : It has been used as a building block in radical cyclization reactions to synthesize heterocycles (Allin et al., 2005).
Participation in the Formation of Heterocycles : Ethyl 2-bromo-5-cyanobenzoate is involved in reactions leading to the formation of heterocyclic systems (Sunder & Peet, 1979).
Synthesis of Antidiabetic Agents : Used in the synthesis of compounds with potential antidiabetic properties (Nazir et al., 2018).
Research in Organic Chemistry : Ethyl 2-bromo-5-cyanobenzoate has been used in studies exploring new reactions in organic chemistry (Ang et al., 1995).
Applications in Photolysis Reactions : This compound was utilized in photolysis reactions for the study of chemical processes (Neidigk & Morrison, 1978).
Development of Therapeutic Agents : Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, a derivative, has been studied for its neuroprotective and potential therapeutic properties (Orozco et al., 2004).
Safety and Hazards
Future Directions
The use of Ethyl 2-bromo-5-cyanobenzoate and similar organometallic compounds in synthesis is a dynamic area of research. The advent of flow microreactor technology has expanded the possibilities of reactive organometallic intermediates within synthetic chemistry . This suggests that Ethyl 2-bromo-5-cyanobenzoate could have potential future applications in the synthesis of novel compounds.
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.
Mode of Action
Bromine-containing compounds often act as electrophiles in organic reactions . They can form sigma-bonds with benzene rings, generating positively charged intermediates . This interaction can lead to the substitution of hydrogen atoms in the benzene ring, resulting in a substituted benzene ring . More research is required to confirm if Ethyl 2-bromo-5-cyanobenzoate follows a similar mode of action.
Biochemical Pathways
It’s worth noting that the compound has been used in the synthesis of 5-Cyano-2-formylbenzoic acid , suggesting it may play a role in synthetic organic chemistry reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-bromo-5-cyanobenzoate is currently unavailable. The compound has a molecular weight of 254.08 , which could influence its pharmacokinetic properties
Action Environment
It’s known that the compound is a solid under normal conditions Its stability and efficacy could potentially be influenced by factors such as temperature, pH, and the presence of other chemical substances
properties
IUPAC Name |
ethyl 2-bromo-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZYUQDSUQFAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743734 | |
Record name | Ethyl 2-bromo-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-cyanobenzoate | |
CAS RN |
1261585-44-7 | |
Record name | Benzoic acid, 2-bromo-5-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261585-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromo-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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